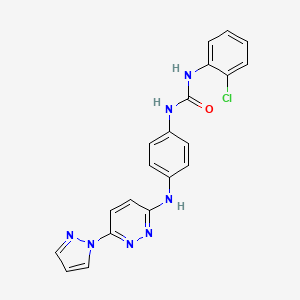oxidoazanium CAS No. 1075226-89-9](/img/structure/B2956425.png)
(E)-[(2-chlorophenyl)methylidene](methyl)oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-chlorophenyl)methylideneoxidoazanium is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-chlorophenyl)methylideneoxidoazanium typically involves the reaction of 2-chlorobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of (E)-(2-chlorophenyl)methylideneoxidoazanium is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-chlorophenyl)methylideneoxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxidoazanium group into other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.
Major Products Formed
Applications De Recherche Scientifique
(E)-(2-chlorophenyl)methylideneoxidoazanium is a versatile compound with numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (E)-(2-chlorophenyl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(2-bromophenyl)methylideneoxidoazanium
- (E)-(2-fluorophenyl)methylideneoxidoazanium
- (E)-(2-iodophenyl)methylideneoxidoazanium
Uniqueness
(E)-(2-chlorophenyl)methylideneoxidoazanium stands out due to its unique combination of the chlorophenyl group and the oxidoazanium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(11)6-7-4-2-3-5-8(7)9/h2-6H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOPIXVMPNVEO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=CC=C1Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2956345.png)
![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956348.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)

![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)
![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)




